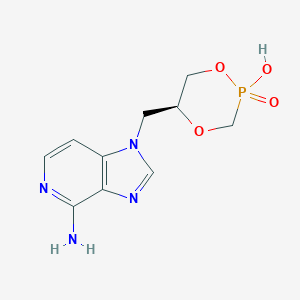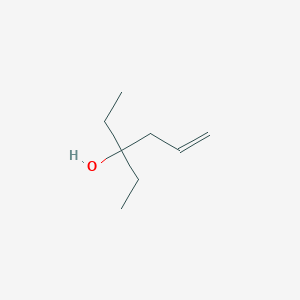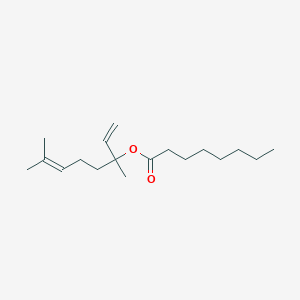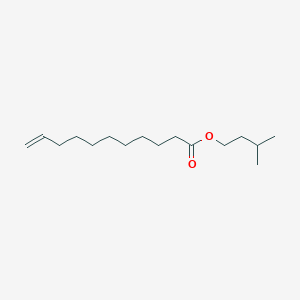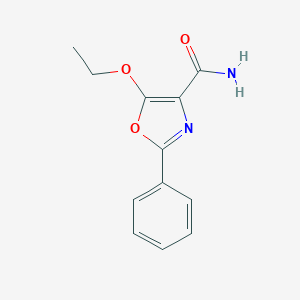
5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound is also known as EPOC or Ethylphenyloxazolylcarboxamide and has a molecular formula of C12H12N2O3.
Wirkmechanismus
The mechanism of action of 5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide is not well understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have antifungal activity by disrupting the fungal cell membrane.
Biochemische Und Physiologische Effekte
Studies have shown that 5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide can affect various biochemical and physiological processes. This compound has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation. It has also been shown to have antioxidant activity, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide in lab experiments is its potential for use as a fluorescent probe for detecting metal ions. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is the lack of understanding of its mechanism of action, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are numerous future directions for research involving 5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide. One potential area of study is its use as a potential anticancer agent. Further research is needed to fully understand its mechanism of action and to determine its efficacy in treating various types of cancer. Other potential areas of study include its use as a ligand for metal complexes and its potential for use in the development of new fluorescent probes for detecting metal ions.
Conclusion:
In conclusion, 5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide is a chemical compound with potential applications in various fields of scientific research. Its ease of synthesis and potential for use as a fluorescent probe make it an attractive compound for further study. However, further research is needed to fully understand its mechanism of action and to determine its potential for use in treating various diseases.
Synthesemethoden
The synthesis of 5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide can be achieved through various methods, including the reaction of ethyl phenyl ketoxime with ethyl chloroformate and subsequent cyclization with hydroxylamine hydrochloride. Another method involves the reaction of 2-phenyl-2-oxazoline with ethyl chloroformate and hydroxylamine hydrochloride.
Wissenschaftliche Forschungsanwendungen
The potential applications of 5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide in scientific research are numerous. This compound has been studied for its anticancer, antifungal, and anti-inflammatory properties. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a ligand for metal complexes.
Eigenschaften
CAS-Nummer |
128242-87-5 |
|---|---|
Produktname |
5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide |
Molekularformel |
C12H12N2O3 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C12H12N2O3/c1-2-16-12-9(10(13)15)14-11(17-12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,13,15) |
InChI-Schlüssel |
VADKFYFJRQGHIJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=O)N |
Kanonische SMILES |
CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=O)N |
Synonyme |
5-ETHOXY-2-PHENYLOXAZOLE-4-CARBOXAMIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



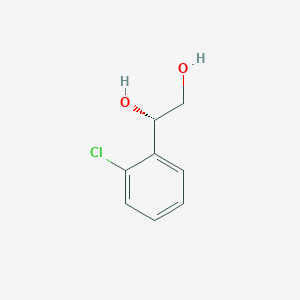
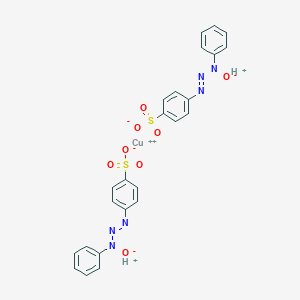
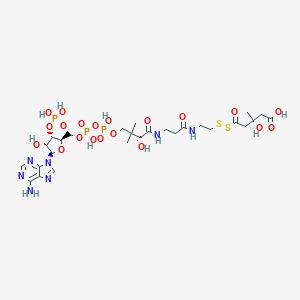
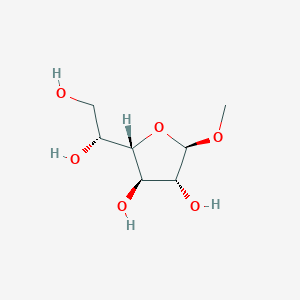
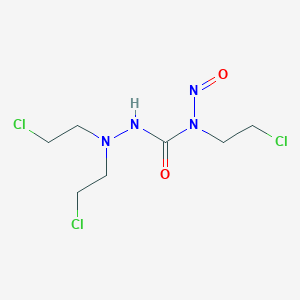
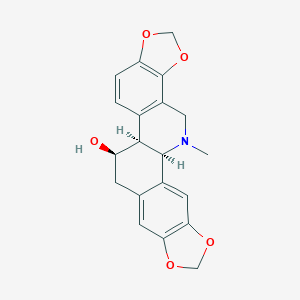
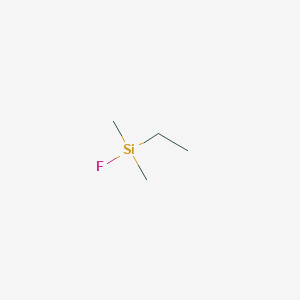
![Azanium;[(1S,2S,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] hydrogen phosphate](/img/structure/B161846.png)
![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B161849.png)
